2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile

Physicochemical profiling Medicinal chemistry Lead optimization

The only parabanic acid derivative with documented multi-target bioactivity (RGS4, ADAM17, μ-opioid, M1) and pre-computed molecular dynamics parameters. Its electron-withdrawing -CF3 group confers metabolic stability superior to 4-methoxybenzyl analogs. HepG2 cytotoxicity data confirms assay compatibility at 20 µM. Ideal for focused screening libraries and lead optimization.

Molecular Formula C13H8F3N3O3
Molecular Weight 311.22
CAS No. 320422-99-9
Cat. No. B2705944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile
CAS320422-99-9
Molecular FormulaC13H8F3N3O3
Molecular Weight311.22
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=O)N(C2=O)CC#N
InChIInChI=1S/C13H8F3N3O3/c14-13(15,16)9-3-1-2-8(6-9)7-19-11(21)10(20)18(5-4-17)12(19)22/h1-3,6H,5,7H2
InChIKeyWTPPJIFSLBHRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile (CAS 320422-99-9): Procurement-Grade Profile for a Trifluoromethyl-Substituted Parabanic Acid Derivative


2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile (PubChem CID 3711774) is a small-molecule parabanic acid (2,4,5-trioxoimidazolidine) derivative with a molecular formula of C13H8F3N3O3 and a molecular weight of 311.22 g/mol [1]. The compound features an acetonitrile substituent at the N1 position and a 3-(trifluoromethyl)benzyl group at the N3 position of the imidazolidine-2,4,5-trione core [2]. It has been catalogued in ChEMBL (ID CHEMBL1901857) with a maximum development phase of 'Preclinical' and two annotated bioactivity records against epigenetic regulator and other membrane protein targets [3]. The compound has been evaluated in multiple academic screening campaigns, including assays for regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor, ADAM17, and muscarinic acetylcholine receptor M1 .

Why 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile Cannot Be Replaced by Its Non-Fluorinated Benzyl or 4-Methoxybenzyl Analogs


Within the parabanic acid (2,4,5-trioxoimidazolidine) chemical series, substitution at the N3-benzyl position is a critical determinant of both physicochemical properties and biological target interaction profiles. The 3-(trifluoromethyl)benzyl group in the target compound imparts a computed XLogP3 of 1.6, which is higher than what would be expected for the unsubstituted benzyl analog (CAS 303986-54-1, MW 243.22) and distinct in electronic character from the electron-donating 4-methoxybenzyl analog (CAS 320422-95-5, MW 273.24) [1]. The strong electron-withdrawing effect of the -CF3 group modulates the electrophilicity of the trioxoimidazolidine core, which can alter both chemical reactivity in synthetic applications and binding interactions in biological systems [2]. Screening data confirms the target compound engages multiple biological targets—including RGS4, mu-opioid receptor, ADAM17, and M1 muscarinic receptor—with measurable activity at micromolar concentrations ; these target engagement profiles cannot be assumed to translate to analogs lacking the trifluoromethyl substituent.

2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile: Quantitative Differentiation Evidence Guide for Scientific Selection


Computed Lipophilicity (XLogP3) Differentiates the 3-Trifluoromethylbenzyl Compound from Non-Fluorinated Benzyl Analogs

The target compound exhibits a computed XLogP3 of 1.6, which is elevated relative to the unsubstituted benzyl analog 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetonitrile (CAS 303986-54-1, C12H9N3O3, MW 243.22). While an exact experimental logP value for CAS 303986-54-1 is not publicly reported, the absence of the trifluoromethyl group is expected to reduce lipophilicity by approximately 0.5–1.0 log units based on the Hansch π constant for -CF3 (π ≈ 0.88) [1]. Increased lipophilicity can influence membrane permeability and non-specific protein binding in biological assays, making the target compound a distinct choice for permeability-sensitive screening campaigns.

Physicochemical profiling Medicinal chemistry Lead optimization

Electron-Withdrawing Character of the 3-Trifluoromethylbenzyl Group Contrasts with the Electron-Donating 4-Methoxybenzyl Analog in the Parabanic Acid Series

The 3-(trifluoromethyl)benzyl substituent of the target compound exerts a strong electron-withdrawing inductive effect (Hammett σmeta ≈ 0.43 for -CF3), which contrasts sharply with the electron-donating character of the 4-methoxybenzyl analog (CAS 320422-95-5; Hammett σpara ≈ -0.27 for -OCH3) [1]. This difference in electronic character modulates the electrophilicity of the carbonyl groups on the trioxoimidazolidine core, which can influence both the compound's reactivity in nucleophilic addition or cyclization reactions and its interaction with biological nucleophiles. The patent literature on parabanic acid derivatives confirms that substituent electronic effects on the N3-benzyl group directly impact aldose reductase inhibitory potency [2].

Electronic effects SAR studies Reactivity modulation

Target Engagement Profile Across Multiple Screening Assays Establishes Baseline Bioactivity for ADAM17, Mu-Opioid Receptor, M1 Receptor, and RGS4

The target compound has been evaluated in multiple in vitro screening assays with quantitative readouts, establishing a multi-target bioactivity profile. At a concentration of 6.95 μM, it exhibited inhibition against ADAM17 (TACE) disintegrin and metalloproteinase domain-containing protein 17. At 9.3 μM, it activated the mu-type opioid receptor (MOR-1). At 3 μM, it modulated muscarinic acetylcholine receptor M1 activity. Additionally, it produced a B Score ranging from -7.61 to -7.53 against regulator of G-protein signaling 4 (RGS4) . These multi-target screening data distinguish the compound from analogs that have not been profiled in the same assay panels.

Target engagement Screening Polypharmacology

Drug-Likeness and Physicochemical Property Profile Support Prioritization Over Bulkier or More Polar Analogs

The target compound has a calculated molecular weight of 311.22 g/mol, an AlogP of 1.52, a polar surface area (PSA) of 81.48 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, three rotatable bonds, and zero Rule-of-Five (RO5) violations [1]. Its Quantitative Estimate of Drug-likeness (QED) weighted score is 0.48 [2]. These properties place the compound within favorable drug-like chemical space. By comparison, the 4-methoxybenzyl analog (CAS 320422-95-5, MW 273.24) has an additional oxygen atom but lower molecular weight, while the ethyl analog (CAS 1197627-92-1, MW 181.15) is substantially smaller and more polar, which may limit its suitability for targets requiring a specific hydrophobic pharmacophore footprint.

Drug-likeness ADME Compound quality metrics

HepG2 Cytotoxicity Profiling Indicates a Basal Cytotoxicity Level for Prioritizing Compounds in Cell-Based Assays

The target compound has been evaluated in a HepG2 cytotoxicity assay measured in a cell-based system using a plate reader, with %Activity values at 20 μM ranging from -3.3% to +2.72% across multiple replicates, and a mean %Activity of approximately -0.5% to +0.5% (values near baseline) . These data indicate that the compound exhibits low acute cytotoxicity in HepG2 cells at 20 μM. In contrast, no publicly available HepG2 cytotoxicity data exist for the benzyl analog (CAS 303986-54-1) or the 4-methoxybenzyl analog (CAS 320422-95-5). This gap in comparator data precludes a direct head-to-head comparison but establishes the target compound as the only member of this analog series with documented cytotoxicity profiling suitable for risk assessment in cell-based experimental design.

Cytotoxicity Safety screening HepG2

Availability of Validated Structural Data (NMR, X-Ray Docking Parameters, MD Topology) Reduces Procurement Risk Compared to Less Characterized Analogs

The target compound has been fully processed through the Automated Topology Builder (ATB) repository at the University of Queensland, yielding validated molecular dynamics (MD) topology files, X-ray docking parameters, and NMR spectral data [1]. The ATB entry confirms the IUPAC InChI Key (WTPPJIFSLBHRJD-UHFFFAOYSA-N) and SMILES notation, providing unambiguous structural identification. This level of structural characterization is not uniformly available for all parabanic acid analogs in public databases. For example, the 4-methoxybenzyl analog (CAS 320422-95-5) has a more limited public characterization profile. The availability of pre-computed MD and docking parameters accelerates computational chemistry workflows and reduces the risk of structural misassignment.

Structural characterization Quality control Computational modeling

Recommended Research Application Scenarios for 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile Based on Verified Differentiation Evidence


Screening Library Design Requiring a Fluorinated Parabanic Acid Scaffold with Documented Multi-Target Bioactivity

When constructing a focused screening library around the parabanic acid chemotype, this compound serves as the trifluoromethyl-substituted representative with documented multi-target bioactivity. As evidenced by the screening data from Scripps, Broad Institute, and NCGC, the compound engages ADAM17, mu-opioid receptor, M1 receptor, and RGS4 . This polypharmacology profile is not available for the non-fluorinated benzyl or 4-methoxybenzyl analogs, making this compound the primary choice for exploring how -CF3 substitution influences target engagement breadth within the series.

Medicinal Chemistry Lead Optimization Focused on Improving Metabolic Stability via Fluorine Substitution

The presence of the 3-(trifluoromethyl)benzyl group offers a metabolically more stable alternative to analogs bearing electron-donating substituents (such as 4-methoxybenzyl), which are susceptible to oxidative metabolism. With a computed XLogP3 of 1.6 [1] and zero hydrogen bond donors, the compound is positioned in favorable drug-like chemical space for lead optimization programs that prioritize metabolic stability. The electron-withdrawing -CF3 group may also reduce the potential for quinone-imine reactive metabolite formation compared to the 4-methoxybenzyl analog.

Computational Chemistry and Molecular Modeling Studies Requiring Pre-Validated Force Field Parameters

For computational chemists performing molecular dynamics simulations, docking studies, or free energy calculations involving parabanic acid derivatives, this compound is the only analog in the series with fully processed ATB topology files, DFT-optimized geometry, and pre-computed X-ray docking parameters [2]. This eliminates the need for manual parameterization and ensures consistency in computational studies, providing a practical procurement advantage over analogs that lack equivalent computational infrastructure.

Cell-Based Assay Development Requiring Pre-Screened Cytotoxicity Baseline Data

For assay biologists designing cell-based phenotypic or target-based screens, the availability of HepG2 cytotoxicity data at 20 μM provides an immediate go/no-go reference point. The compound's near-baseline %Activity values (-3.3% to +2.72%) indicate that observed bioactivity in other assays (e.g., RGS4, ADAM17) at similar or lower concentrations is unlikely to be confounded by acute cytotoxicity, enabling more confident interpretation of screening results.

Quote Request

Request a Quote for 2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.